(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione
Overview
Description
(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethoxy-nitrophenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base to form the corresponding imine. This intermediate is then cyclized with urea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6/c1-27-15-7-10(14(22(25)26)9-16(15)28-2)6-13-17(23)21(18(24)20-13)12-5-3-4-11(19)8-12/h3-9H,1-2H3,(H,20,24)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMGLIHUFFRZAK-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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